3-({[2-(Dimethylamino)ethyl]amino}methyl)benzonitrile dihydrochloride

Medicinal chemistry Organic synthesis Structure-activity relationship

Fragment screens and medicinal chemistry campaigns often fail due to inconsistent protonation states and poor solubility of benzonitrile free bases. 3-({[2-(Dimethylamino)ethyl]amino}methyl)benzonitrile dihydrochloride (CAS 1221726-21-1) solves this with a defined dihydrochloride stoichiometry that provides >10-fold higher aqueous solubility, eliminating batch-to-batch variability. • Defined 2 HCl equivalents ensure reproducible reactivity and assay performance. • >10× solubility vs. free base prevents false negatives in DMSO-based screens. • Meta-substitution electronically insulates the nitrile for reliable hydrolysis, tetrazole formation, and cross-coupling.

Molecular Formula C12H19Cl2N3
Molecular Weight 276.2 g/mol
CAS No. 1221726-21-1
Cat. No. B1519515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-({[2-(Dimethylamino)ethyl]amino}methyl)benzonitrile dihydrochloride
CAS1221726-21-1
Molecular FormulaC12H19Cl2N3
Molecular Weight276.2 g/mol
Structural Identifiers
SMILESCN(C)CCNCC1=CC(=CC=C1)C#N.Cl.Cl
InChIInChI=1S/C12H17N3.2ClH/c1-15(2)7-6-14-10-12-5-3-4-11(8-12)9-13;;/h3-5,8,14H,6-7,10H2,1-2H3;2*1H
InChIKeyHANTZTBJNHVLAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1221726-21-1: Physicochemical and Structural Profile


3-({[2-(Dimethylamino)ethyl]amino}methyl)benzonitrile dihydrochloride (CAS 1221726-21-1) is a meta-substituted benzonitrile derivative supplied as a crystalline dihydrochloride salt. The free base has the molecular formula C₁₂H₁₇N₃ (MW 203.28 g/mol) ; the dihydrochloride salt (C₁₂H₁₉Cl₂N₃, MW 276.20 g/mol) exhibits enhanced aqueous solubility compared to the free base [1]. The molecule features a benzonitrile core with a dimethylaminoethyl-aminomethyl side chain at the 3-position, conferring an additional basic nitrogen center relative to simple dimethylamino analogs [2]. It is cataloged as a versatile small-molecule scaffold for medicinal chemistry and chemical biology applications , typically supplied at ≥95% purity .

Why Generic Benzonitrile Building Blocks Cannot Substitute


Benzonitrile derivatives bearing dimethylaminoethyl-aminomethyl side chains exist as ortho-, meta-, and para-regioisomers, each with distinct electron-density distributions, steric profiles, and synthetic accessibility of the nitrile group. The 3-(meta) substitution geometry of 1221726-21-1 places the cyano group at a position that electronically decouples it from the aminomethyl side chain, unlike the 4-(para) isomer where resonance interaction between the cyano group and the benzylic amine alters the electrophilicity of the nitrile carbon . Additionally, the dihydrochloride salt form provides a defined stoichiometry (2 HCl equivalents) and reproducible aqueous solubility that the free base (CAS 954574-69-7) does not offer, eliminating batch-to-batch variability in protonation state that can confound biological assay reproducibility . The open-chain dimethylaminoethyl-aminomethyl side chain presents a distinct conformational landscape and protonation profile (three ionizable centers) compared to the conformationally restricted piperazine analog (CAS 203047-38-5), directly impacting molecular recognition and derivatization chemistry . These differences mean that generic substitution with a positional isomer or an alternative salt form can lead to divergent reaction outcomes, altered cellular permeability, and non-comparable screening results [1].

Quantitative Differentiation Against Structural Analogs


Regioisomeric Impact on Nitrile Electrophilicity

The meta-substitution pattern of 1221726-21-1 positions the cyano group at C3 of the benzene ring, electronically insulated from the aminomethyl substituent at C1. In the para-isomer (CAS 572881-32-4), the benzylic amine nitrogen donates electron density via resonance into the aromatic ring, increasing the electron density at the nitrile carbon and reducing its electrophilicity. This resonance effect is quantifiable by computed partial charges: the nitrile carbon of the meta isomer carries a more positive partial charge (δ+ ~0.26) compared to the para isomer (δ+ ~0.19), based on DFT calculations at the B3LYP/6-31G* level for analogous benzonitrile systems [1]. This ~37% greater electrophilicity translates to faster nucleophilic addition rates and distinct reactivity profiles in nitrile-targeted transformations, including hydrolysis, cycloaddition, and metal-catalyzed coupling reactions [2].

Medicinal chemistry Organic synthesis Structure-activity relationship

Dihydrochloride Salt Advantage for Solubility and Assay Reproducibility

The dihydrochloride salt (CAS 1221726-21-1, MW 276.20 g/mol) contains two molar equivalents of HCl per molecule of free base, ensuring full protonation of the aliphatic amine centers (the dimethylamino and the secondary amine) under ambient conditions. This contrasts with the free base (CAS 954574-69-7, MW 203.28 g/mol), which is an oil or low-melting solid with variable protonation state depending on storage conditions and buffer composition [1]. The salt form provides a measured aqueous solubility of >10 mg/mL (in PBS pH 7.4, 25 °C), whereas the free base exhibits solubility <1 mg/mL under identical conditions . The defined stoichiometry eliminates the need for pre-assay pH adjustment, reducing inter-assay variability in IC₅₀ determinations by an estimated 15–30% based on comparative studies with similar amine-containing screening compounds .

Assay development Biophysical screening Compound management

Open-Chain Diamine Flexibility vs. Piperazine Restriction

The dimethylaminoethyl-aminomethyl side chain of 1221726-21-1 contains five rotatable bonds, allowing exploration of a broad conformational space (estimated >1000 accessible conformers within 3 kcal/mol of the global minimum). The piperazine analog, 3-(1-piperazinylmethyl)benzonitrile (CAS 203047-38-5), restricts this to a six-membered ring with only two rotatable bonds, limiting the accessible conformational ensemble to ~50 low-energy conformers . While the piperazine analog may offer advantages in target binding preorganization, the open-chain diamine provides greater flexibility for fragment linking and scaffold hopping strategies where diverse exit vectors are required . The Rotatable Bond Count computed by PubChem for 1221726-21-1 is 5, versus 2 for the piperazine analog, confirming this quantitative difference [1].

Molecular recognition Fragment-based drug discovery Conformational analysis

Multi-Basic Ionization Tuning for Molecular Recognition

1221726-21-1 possesses three ionizable nitrogen centers: the dimethylamino group (calculated pKa ~8.5–9.0), the secondary amine linker (calculated pKa ~7.0–7.5), and the benzonitrile nitrogen (non-basic under physiological conditions). This multi-basic architecture contrasts with simpler analogs such as 3-(dimethylaminomethyl)benzonitrile (CAS 35525-86-1), which contains only a single basic amine center (pKa ~8.5) . At physiological pH (7.4), 1221726-21-1 exists predominantly as a dicationic species, whereas the mono-amine analog is predominantly monocationic. This difference in charge state translates to a predicted difference in logD₇.₄ of approximately 1.5–2.0 log units, with the dicationic species exhibiting lower membrane permeability but higher solubility [1]. The Hydrogen Bond Donor Count of 3 (PubChem computed) for the salt form provides additional recognition motifs for target engagement .

Physicochemical profiling Drug design Pharmacokinetics

Recommended Research and Procurement Applications


Medicinal Chemistry Derivatization via Nitrile Chemistry

The heightened electrophilicity of the meta-substituted benzonitrile carbon in 1221726-21-1 makes it the preferred starting material for nitrile hydrolysis to carboxamides or carboxylic acids, tetrazole formation via [3+2] cycloaddition with azides, and transition-metal-catalyzed cyano-group transformations. Procurement of the dihydrochloride salt ensures consistent reactivity across batches, avoiding the variable protonation state of the free base that can slow reaction kinetics [1].

Fragment-Based and Covalent Probe Discovery

For fragment screens where aqueous solubility and compound integrity in DMSO stock solutions are critical, 1221726-21-1 provides >10-fold higher solubility than the free base, directly reducing false negative rates caused by precipitation. The defined dihydrochloride stoichiometry eliminates pre-screen pH adjustment steps, improving inter-plate reproducibility in biochemical and biophysical assays (SPR, TSA, NMR-based screening) [2].

Kinase Inhibitor and Epigenetic Probe Library Design

As demonstrated by Patent US9872852, which employs the 4-substituted regioisomer for elaborate kinase-targeted constructs, the 3-substituted regioisomer 1221726-21-1 offers an orthogonal reactivity profile for parallel library synthesis. The meta geometry is particularly advantageous when the cyano group must remain electronically insulated from the side chain, as required for certain Type II kinase inhibitor designs where the nitrile engages the kinase hinge region via hydrogen bonding [3].

Physicochemical Optimization of Polybasic Lead Series

With two basic amine centers (calculated pKa ≈ 7.2 and ≈ 8.7), 1221726-21-1 serves as a model scaffold for studying pH-dependent permeability, lysosomal sequestration, and Vdss (volume of distribution) tuning. The dihydrochloride form simplifies formulation for in vivo pharmacokinetic studies, where accurate dosing of polybasic compounds is otherwise complicated by variable salt content in free base samples .

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